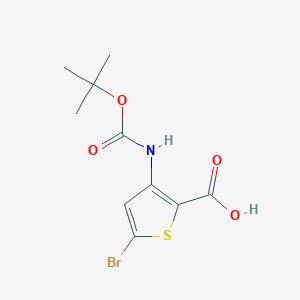

5-Bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylic acid

Vue d'ensemble

Description

5-Bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylic acid is an organic compound with the molecular formula C10H12BrNO4S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom and a tert-butoxycarbonyl (Boc) protected amino group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method starts with the bromination of thiophene-2-carboxylic acid, followed by the reaction with tert-butyl dicarbonate (Boc2O) to introduce the Boc-protected amino group .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Deprotection Reactions: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

Substitution Reactions: Products include various substituted thiophene derivatives.

Deprotection Reactions: The major product is the free amine derivative of the thiophene carboxylic acid.

Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.

Applications De Recherche Scientifique

Unfortunately, the search results provided do not offer specific applications, comprehensive data tables, or well-documented case studies for the compound "5-Bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylic acid". However, based on the search results, we can infer some potential applications and related compounds:

Related Compounds and Potential Applications:

- 5-Bromo-2-thiophenecarboxylic acid: This compound is described as a useful chemical with a variety of research applications .

- Thiophene derivatives: The search results mention the synthesis of 3-aminobenzo[b]thiophene scaffolds, which are used in the preparation of kinase inhibitors . These compounds have potential applications in medicinal chemistry .

- 2,3,5-substituted thiophene: A novel 2,3,5-substituted thiophene compound is noted for suppressing the proliferation of FLT3-ITD-holding leukemia cell lines and exhibiting excellent suppression activity against drug-resistant point mutants of FLT3. Thus, it is effective for the treatment of acute myeloid leukemia .

- 3-(tert-butoxycarbonyl)amino-5-bromo-thiophene-2-carboxylic acid methyl ester : It can be used as an intermediate in the synthesis of pharmaceutical or agrochemical compounds .

- Building Blocks in Synthesis: The compound, or similar bromothiophenes, could serve as building blocks in organic synthesis for creating more complex molecules . Brominated thiophenes can undergo various reactions, such as Suzuki or Stille couplings, to introduce other functional groups or link to other molecules .

Safety and Hazard Information:

- 5-Bromothiophene-2-carboxylic acid: This compound can cause skin and serious eye irritation, and may cause respiratory irritation .

Additional Information From Search Results:

Mécanisme D'action

The mechanism of action of 5-Bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylic acid depends on its specific application. In biological systems, the compound may act as an enzyme inhibitor or interact with specific molecular targets. The Boc-protected amino group can be deprotected to reveal the free amine, which can then participate in various biochemical pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Bromo-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylic acid: A closely related compound with a similar structure but different substitution pattern.

2-N-BOC-amino-thiazole-5-carboxylic acid: Another Boc-protected amino acid derivative with a thiazole ring instead of a thiophene ring.

Uniqueness

5-Bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both a bromine atom and a Boc-protected amino group. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Activité Biologique

5-Bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylic acid (CAS Number: 494833-77-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

- Molecular Formula : C10H12BrNO4S

- Molar Mass : 322.18 g/mol

- CAS Number : 494833-77-1

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation and metastasis. Notably, studies have shown that it exhibits potent inhibitory effects on various cancer cell lines, particularly those associated with triple-negative breast cancer (TNBC).

In Vitro Studies

Research indicates that this compound has significant antiproliferative effects against several cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | High (19-fold over MCF10A) |

| MCF-7 | 0.87 - 12.91 | Moderate |

| MCF10A | >20 | Baseline |

The compound displayed a strong inhibitory effect on the proliferation of MDA-MB-231 cells while showing significantly less impact on non-cancerous MCF10A cells, indicating a favorable therapeutic window for targeting TNBC .

In Vivo Studies

In animal models, particularly using BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with this compound resulted in notable reductions in lung metastasis. The pharmacodynamic effects were assessed over a period of 30 days, demonstrating its potential as an effective therapeutic agent against metastatic breast cancer .

Case Studies

-

Case Study on Antitumor Activity :

A study highlighted the use of this compound in inhibiting tumor growth in mice models. The compound was administered intraperitoneally, leading to a significant reduction in tumor size compared to control groups treated with vehicle alone. -

Mechanistic Insights :

Further investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are crucial for tumor invasion and metastasis .

Propriétés

IUPAC Name |

5-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO4S/c1-10(2,3)16-9(15)12-5-4-6(11)17-7(5)8(13)14/h4H,1-3H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPISYOCEOSVSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(SC(=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621009 | |

| Record name | 5-Bromo-3-[(tert-butoxycarbonyl)amino]thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494833-77-1 | |

| Record name | 5-Bromo-3-[(tert-butoxycarbonyl)amino]thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.